molecular formula C17H15FN2O B12063171 3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine

3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine

Cat. No.: B12063171
M. Wt: 282.31 g/mol
InChI Key: VKCFNPUWONHRSI-NSHDSACASA-N
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Description

3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine is a chemical compound with the molecular formula C17H15FN2O and a molecular weight of 282.31 g/mol . This compound is characterized by the presence of a fluoro-substituted biphenyl group and an isoxazolamine moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine involves several steps. One common method includes the reaction of 2-fluoro-1,1’-biphenyl with an appropriate ethylating agent to introduce the ethyl group at the desired position. This intermediate is then subjected to cyclization with hydroxylamine to form the isoxazolamine ring . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine involves its interaction with specific molecular targets. The fluoro-substituted biphenyl group allows it to bind to certain enzymes or receptors, modulating their activity. The isoxazolamine moiety may interact with other cellular components, leading to a cascade of biochemical events that result in the compound’s observed effects .

Comparison with Similar Compounds

3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine can be compared with similar compounds such as:

Properties

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-amine

InChI

InChI=1S/C17H15FN2O/c1-11(16-10-17(19)21-20-16)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-11H,19H2,1H3/t11-/m0/s1

InChI Key

VKCFNPUWONHRSI-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N

Origin of Product

United States

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